molecular formula C7H9NO2 B071907 2-Ethoxypyridin-3-ol CAS No. 188670-05-5

2-Ethoxypyridin-3-ol

Cat. No.: B071907
CAS No.: 188670-05-5
M. Wt: 139.15 g/mol
InChI Key: XTGGQAFOLDDVQD-UHFFFAOYSA-N
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Description

2-Ethoxypyridin-3-ol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring an ethoxy group at the second position and a hydroxyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyridin-3-ol can be achieved through several methods. One common approach involves the ethoxylation of 3-hydroxypyridine. This reaction typically requires the presence of an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding ethoxypyridine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Formation of 2-ethoxypyridine-3-one.

    Reduction: Formation of 2-ethoxypyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Ethoxypyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxypyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Methoxypyridin-3-ol
  • 2-Propoxypyridin-3-ol
  • 2-Butoxypyridin-3-ol

Comparison: 2-Ethoxypyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Methoxypyridin-3-ol, the ethoxy group in this compound provides greater steric bulk and different electronic effects, influencing its reactivity and interactions. The longer alkyl chain in 2-Propoxypyridin-3-ol and 2-Butoxypyridin-3-ol can further alter their solubility and biological activity.

Properties

IUPAC Name

2-ethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-6(9)4-3-5-8-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGQAFOLDDVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468965
Record name 2-ethoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188670-05-5
Record name 2-ethoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-3-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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